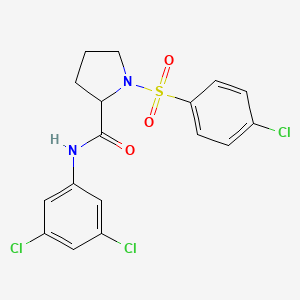
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide
Overview
Description
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a sulfonyl group and two chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The sulfonylation of the pyrrolidine ring is achieved using sulfonyl chlorides under basic conditions. The chlorophenyl groups are introduced through nucleophilic substitution reactions, often using chlorobenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl groups can be reduced to form corresponding phenyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, phenyl derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their function. The chlorophenyl groups contribute to the compound’s binding affinity and specificity. The pyrrolidine ring provides structural stability and enhances the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide
- 1-(4-methylphenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide
- 1-(4-chlorophenyl)sulfonyl-N-(3,5-difluorophenyl)pyrrolidine-2-carboxamide
Uniqueness
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide is unique due to the presence of both 4-chlorophenyl and 3,5-dichlorophenyl groups, which enhance its chemical reactivity and potential biological activity. The combination of these substituents provides a distinct profile that sets it apart from other similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3S/c18-11-3-5-15(6-4-11)26(24,25)22-7-1-2-16(22)17(23)21-14-9-12(19)8-13(20)10-14/h3-6,8-10,16H,1-2,7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDUZVVKIQFVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethoxyethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4045597.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4045602.png)
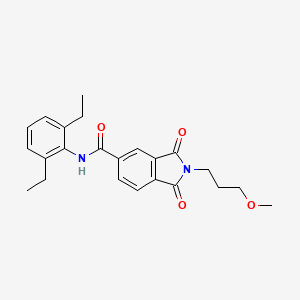
![1'-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOTHIOYL}-[1,4'-BIPIPERIDINE]-4'-CARBOXAMIDE](/img/structure/B4045620.png)
![1-(4-Chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4045627.png)
![2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide](/img/structure/B4045637.png)
![N-({4-[(ethoxycarbonyl)amino]phenyl}sulfonyl)phenylalanine](/img/structure/B4045648.png)
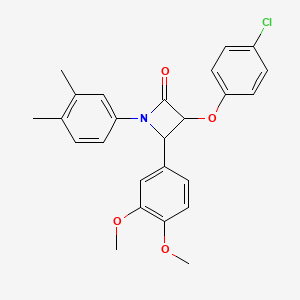
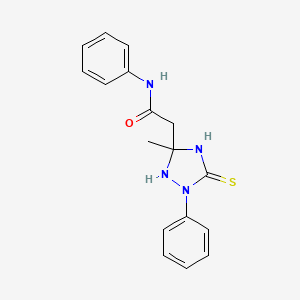
![3-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-(3-METHOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4045681.png)
![methyl (4Z)-4-[(3-ethoxy-4-propoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B4045684.png)
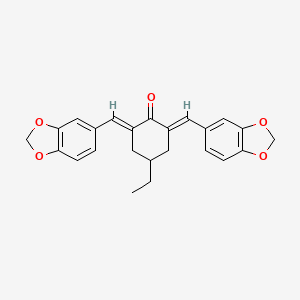
![Methyl 4-chloro-3-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B4045688.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-[4-(3-methylpyridin-4-yl)piperazin-1-yl]acetamide](/img/structure/B4045693.png)
